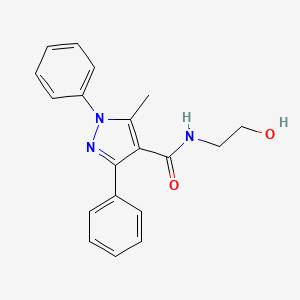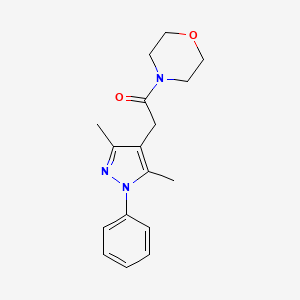![molecular formula C9H15N3O B1651331 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine CAS No. 1258826-83-3](/img/structure/B1651331.png)
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an oxadiazole ring substituted with a methyl group and a piperidin-3-ylmethyl group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the methyl-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用機序
The mechanism of action of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(Piperidin-3-ylmethyl)-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole
Uniqueness
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is unique due to the presence of both a methyl group and a piperidin-3-ylmethyl group on the oxadiazole ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .
特性
CAS番号 |
1258826-83-3 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
181.23 |
IUPAC名 |
5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8/h8,10H,2-6H2,1H3 |
InChIキー |
UIVPKOOMHSYUNJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CC2CCCNC2 |
正規SMILES |
CC1=NC(=NO1)CC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)

![tert-Butyl 1-oxo-2,4-dihydro-1h-spiro[isoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)




![4-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1651261.png)

![1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B1651264.png)
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1651269.png)
